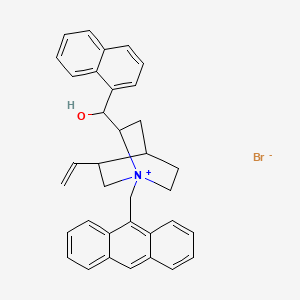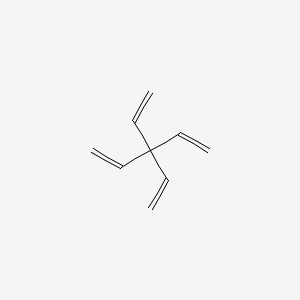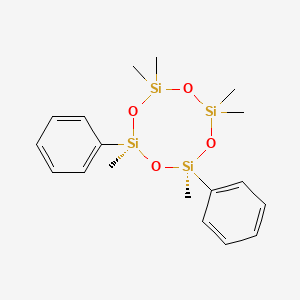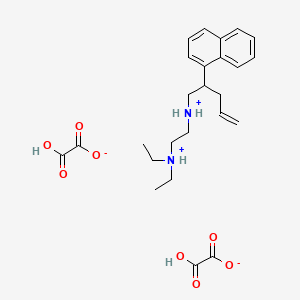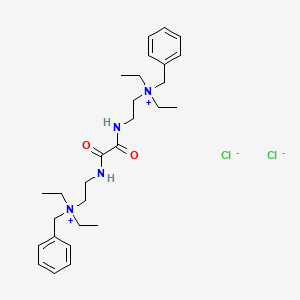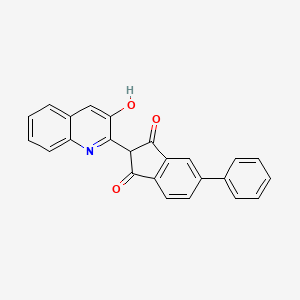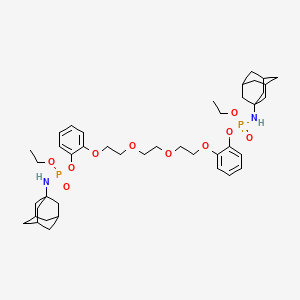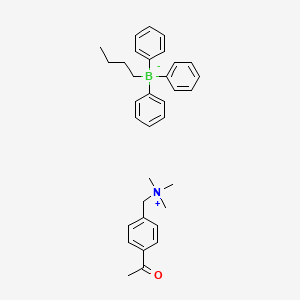
N-(4-Acetylbenzyl)-N,N,N-trimethyl ammonium butyltriphenyl borate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Acetylbenzyl)-N,N,N-trimethyl ammonium butyltriphenyl borate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ammonium group, a benzyl group with an acetyl substituent, and a borate group with triphenyl and butyl substituents. The combination of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Acetylbenzyl)-N,N,N-trimethyl ammonium butyltriphenyl borate typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzyl Ammonium Intermediate: The reaction begins with the alkylation of 4-acetylbenzyl chloride with trimethylamine to form N-(4-acetylbenzyl)-N,N,N-trimethyl ammonium chloride.
Borate Formation: The intermediate is then reacted with butyltriphenyl borate under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
N-(4-Acetylbenzyl)-N,N,N-trimethyl ammonium butyltriphenyl borate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acetyl group can yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
N-(4-Acetylbenzyl)-N,N,N-trimethyl ammonium butyltriphenyl borate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through various coupling reactions.
Biology: The compound can be used in biochemical assays to study enzyme activities and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which N-(4-Acetylbenzyl)-N,N,N-trimethyl ammonium butyltriphenyl borate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ammonium group can facilitate binding to negatively charged sites on proteins, while the borate group can participate in coordination chemistry with metal ions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
- N-(4-Acetylbenzyl)-N,N,N-trimethyl ammonium chloride
- Butyltriphenyl borate
- N-Benzyl-N,N,N-trimethyl ammonium borate
Uniqueness
N-(4-Acetylbenzyl)-N,N,N-trimethyl ammonium butyltriphenyl borate is unique due to the combination of its functional groups, which impart distinct chemical and biological properties. The presence of both ammonium and borate groups allows for versatile reactivity and interactions with a wide range of molecular targets, making it a valuable compound for various applications.
特性
分子式 |
C34H42BNO |
|---|---|
分子量 |
491.5 g/mol |
IUPAC名 |
(4-acetylphenyl)methyl-trimethylazanium;butyl(triphenyl)boranuide |
InChI |
InChI=1S/C22H24B.C12H18NO/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;1-10(14)12-7-5-11(6-8-12)9-13(2,3)4/h4-18H,2-3,19H2,1H3;5-8H,9H2,1-4H3/q-1;+1 |
InChIキー |
INICCKJZQZMJML-UHFFFAOYSA-N |
正規SMILES |
[B-](CCCC)(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.CC(=O)C1=CC=C(C=C1)C[N+](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]propanoic acid](/img/structure/B13736252.png)
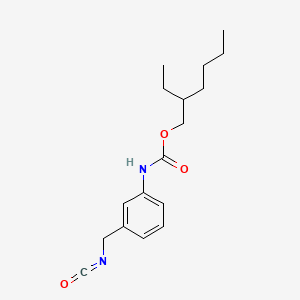
![2-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]carbonylbenzoic acid](/img/structure/B13736264.png)
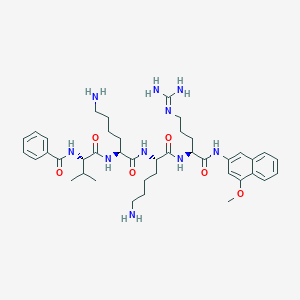
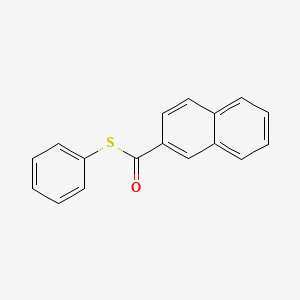
![2-[4-[2-[diethyl(methyl)azaniumyl]ethoxycarbonyl]-2,3-diphenylbenzoyl]oxyethyl-diethyl-methylazanium;diiodide](/img/structure/B13736289.png)

